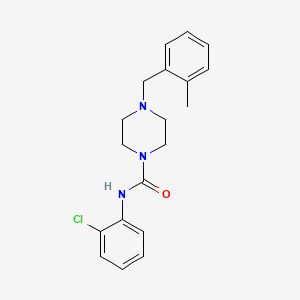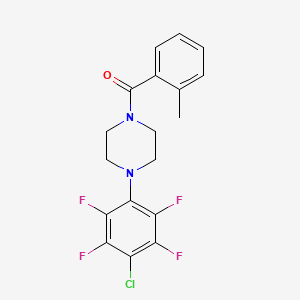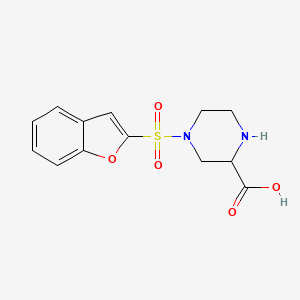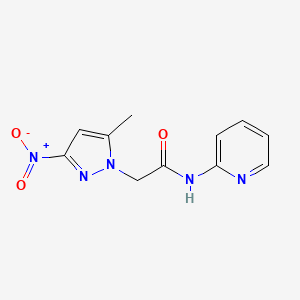![molecular formula C20H29N3O B5314436 N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide is a chemical compound that is commonly referred to as CTDP-1. This compound is a potent inhibitor of the enzyme cathepsin D, which plays a critical role in the pathogenesis of various diseases. CTDP-1 has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
作用機序
CTDP-1 is a potent inhibitor of the enzyme cathepsin D, which plays a critical role in the pathogenesis of various diseases. Cathepsin D is a lysosomal protease that is involved in the degradation of various proteins, including amyloid-beta. Inhibition of cathepsin D by CTDP-1 leads to the accumulation of amyloid-beta in lysosomes, which results in the reduction of amyloid-beta plaques in Alzheimer's disease. In cancer, inhibition of cathepsin D by CTDP-1 leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
CTDP-1 has been shown to have several biochemical and physiological effects. In cancer, CTDP-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, CTDP-1 has been shown to reduce the accumulation of amyloid-beta plaques. CTDP-1 has also been shown to have anti-inflammatory effects and reduce oxidative stress.
実験室実験の利点と制限
CTDP-1 has several advantages for lab experiments. It is a potent inhibitor of cathepsin D, which makes it an ideal tool for studying the role of cathepsin D in various diseases. CTDP-1 is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, CTDP-1 has several limitations for lab experiments. It is toxic at high concentrations, which limits its use in vivo. CTDP-1 also has poor solubility in water, which limits its use in certain types of experiments.
将来の方向性
There are several future directions for the study of CTDP-1. One potential direction is the development of more potent and selective inhibitors of cathepsin D. Another potential direction is the study of the effects of CTDP-1 on other lysosomal proteases and their potential role in disease pathogenesis. Additionally, the development of CTDP-1 analogs with improved solubility and pharmacokinetic properties may lead to the development of more effective treatments for cancer, Alzheimer's disease, and other neurodegenerative disorders.
合成法
The synthesis of CTDP-1 involves a multi-step process that starts with the reaction of 2-cyanobenzyl chloride with piperidine to form 1-(2-cyanobenzyl)piperidine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form CTDP-1. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
CTDP-1 has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer, CTDP-1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In Alzheimer's disease, CTDP-1 has been shown to reduce the accumulation of amyloid-beta plaques, which are believed to play a critical role in the development of the disease. CTDP-1 has also been studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
N-[2-[1-[(2-cyanophenyl)methyl]piperidin-3-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-20(2,3)19(24)22-11-10-16-7-6-12-23(14-16)15-18-9-5-4-8-17(18)13-21/h4-5,8-9,16H,6-7,10-12,14-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENXZLVZAAOGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCCN(C1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)

![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

